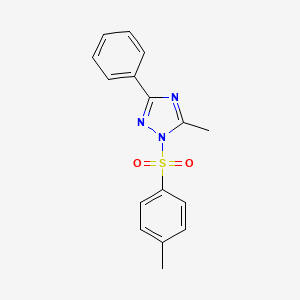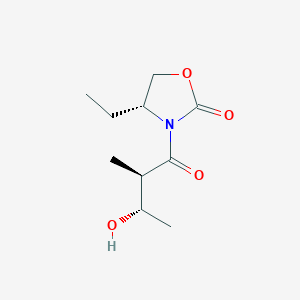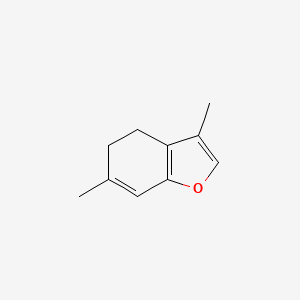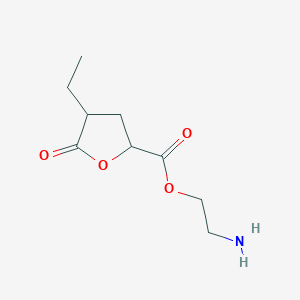
2-Aminoethyl 4-ethyl-5-oxotetrahydrofuran-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Aminoethyl 4-ethyl-5-oxotetrahydrofuran-2-carboxylate is a synthetic organic compound with a unique structure that includes a tetrahydrofuran ring, an aminoethyl group, and an ethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Aminoethyl 4-ethyl-5-oxotetrahydrofuran-2-carboxylate typically involves the reaction of 4-ethyl-5-oxotetrahydrofuran-2-carboxylic acid with 2-aminoethanol. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the esterification process. The reaction mixture is heated to a specific temperature to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Aminoethyl 4-ethyl-5-oxotetrahydrofuran-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The aminoethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted tetrahydrofuran derivatives.
Scientific Research Applications
2-Aminoethyl 4-ethyl-5-oxotetrahydrofuran-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Aminoethyl 4-ethyl-5-oxotetrahydrofuran-2-carboxylate involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The compound may also participate in enzymatic reactions, acting as a substrate or inhibitor, thereby modulating biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
4-Ethyl-5-oxotetrahydrofuran-2-carboxylic acid: Shares the tetrahydrofuran ring and oxo group but lacks the aminoethyl substituent.
2-Aminoethyl 5-oxotetrahydrofuran-2-carboxylate: Similar structure but without the ethyl group.
Uniqueness
2-Aminoethyl 4-ethyl-5-oxotetrahydrofuran-2-carboxylate is unique due to the presence of both the aminoethyl and ethyl groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C9H15NO4 |
|---|---|
Molecular Weight |
201.22 g/mol |
IUPAC Name |
2-aminoethyl 4-ethyl-5-oxooxolane-2-carboxylate |
InChI |
InChI=1S/C9H15NO4/c1-2-6-5-7(14-8(6)11)9(12)13-4-3-10/h6-7H,2-5,10H2,1H3 |
InChI Key |
UOVXRJZDAPCGCO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CC(OC1=O)C(=O)OCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


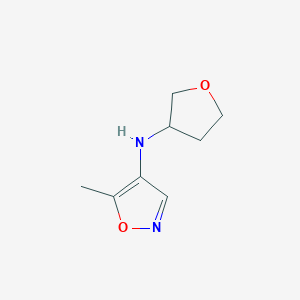
![[3-(3,4-Dichlorophenyl)-1-phenyl-1H-pyrazol-4-yl]acetic acid](/img/structure/B12885762.png)

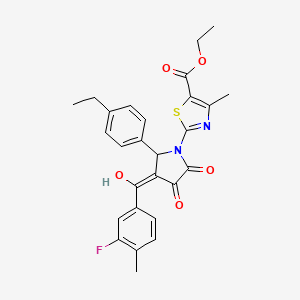

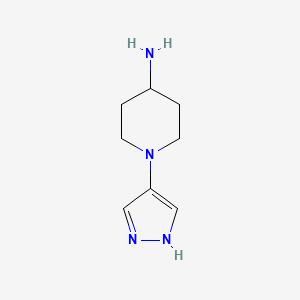
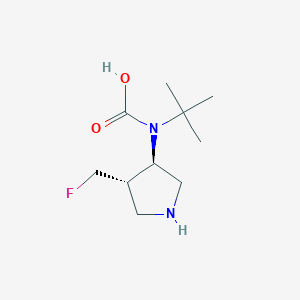
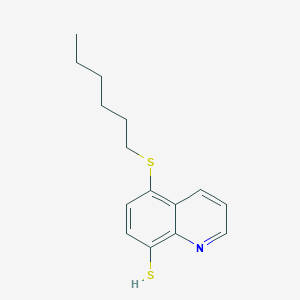
![2-(2-Methyl-1,3-dioxolan-2-yl)-7-nitrodibenzo[b,d]furan](/img/structure/B12885806.png)
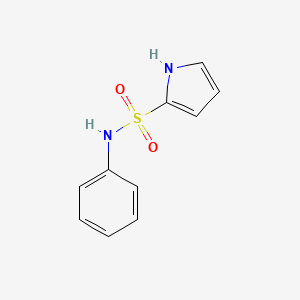
![4,9-Diphenylnaphtho[2,3-c]furan-1,3-dione](/img/structure/B12885821.png)
